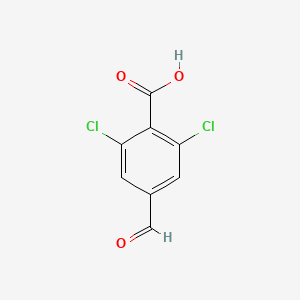

2,6-Dichloro-4-formylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dichloro-4-formylbenzoic acid (DCFA) is an important organic compound that exhibits a wide range of physical and chemical properties. It has a molecular weight of 219.02 and is typically in solid form .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C8H4Cl2O3/c9-5-1-4 (3-11)2-6 (10)7 (5)8 (12)13/h1-3H, (H,12,13) . This code provides a unique representation of the molecule’s structure. Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 219.02 .Aplicaciones Científicas De Investigación

Multicomponent Reactions for Compound Synthesis

- Synthesis of Benzamide and Diazaspiro Derivatives : 2,6-Dichloro-4-formylbenzoic acid participates in isocyanide-based multicomponent reactions, leading to the efficient preparation of benzamide and diazaspiro derivatives. By altering reaction conditions, such as solvent and reagent addition order, different products can be synthesized, showcasing the compound's versatility in organic synthesis (Soleimani et al., 2013).

Organic Synthesis Enhancements

- Transketolase Reaction Engineering : Its derivatives serve as molecular probes in transketolase reactions, facilitating the creation of novel α,α-dihydroxyketones. Mutations in transketolase significantly enhance yields and specific activities for reactions involving aromatic aldehydes, illustrating the compound's contribution to enzyme engineering and synthetic biology (Payongsri et al., 2012).

Material and Chemical Synthesis

- Formation of Stable Boron-Nitrogen Heterocycles : The combination of derivatives of this compound with hydrazinyl compounds in aqueous solutions leads to stable boron-nitrogen heterocycles. This reaction showcases potential for bioorthogonal coupling reactions under physiologically compatible conditions, indicating its utility in material science and bioconjugation applications (Dilek et al., 2015).

Advanced Material Applications

- Copper, Zinc, and Cadmium Complexes : The synthesis and characterization of 4-formylbenzoate complexes with copper(II), zinc(II), and cadmium(II) reveal their reactivity and emission properties. These complexes demonstrate fluorescence and are capable of sensing nitroaniline isomers, highlighting their potential application in material science for sensing and detection technologies (Nath et al., 2019).

Propiedades

IUPAC Name |

2,6-dichloro-4-formylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDBUOYLPATAFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6315142.png)

![Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH](/img/structure/B6315159.png)